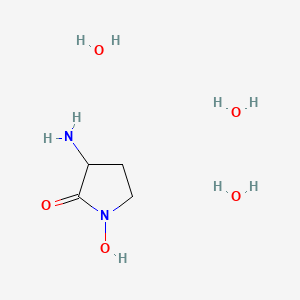
HA-966 trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HA-966 trihydrate, also known as (±)-3-amino-1-hydroxy-pyrrolidin-2-one, is a compound used in scientific research. It functions as a glycine receptor and N-methyl-D-aspartate (NMDA) receptor antagonist with low efficacy partial agonist properties. This compound has shown neuroprotective, anticonvulsant, anxiolytic, antinociceptive, and sedative/hypnotic effects in animal models .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HA-966 trihydrate involves the reaction of 3-amino-2-pyrrolidinone with hydroxylamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The compound can be crystallized from aqueous solutions to obtain the trihydrate form .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production to ensure purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
HA-966 trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different hydroxylated or aminated derivatives, while substitution reactions can produce a range of substituted pyrrolidinone compounds.
Wissenschaftliche Forschungsanwendungen
HA-966 trihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.
Biology: Employed in studies involving glycine and NMDA receptors to understand their roles in cellular processes.
Medicine: Investigated for its potential neuroprotective and anticonvulsant properties, making it a candidate for treating neurological disorders.
Wirkmechanismus
HA-966 trihydrate exerts its effects by acting as an antagonist at the glycine site of the NMDA receptor. This interaction inhibits the receptor’s activity, leading to reduced excitatory neurotransmission. The compound also has partial agonist activity at the glycine receptor, contributing to its neuroprotective and anticonvulsant effects. The molecular targets and pathways involved include the modulation of ion channels and neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rapastinel: Another NMDA receptor antagonist with neuroprotective properties.
NRX-1074: A derivative of Rapastinel with similar pharmacological effects.
γ-Hydroxybutyric acid (GHB): A compound with sedative effects, though it acts on different receptors.
Uniqueness
HA-966 trihydrate is unique due to its dual activity as both an NMDA receptor antagonist and a glycine receptor partial agonist. This dual action contributes to its diverse pharmacological effects, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
75195-65-2 |
|---|---|
Molekularformel |
C4H14N2O5 |
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
3-amino-1-hydroxypyrrolidin-2-one;trihydrate |
InChI |
InChI=1S/C4H8N2O2.3H2O/c5-3-1-2-6(8)4(3)7;;;/h3,8H,1-2,5H2;3*1H2 |
InChI-Schlüssel |
FACLDTMMBAIVFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)C1N)O.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















